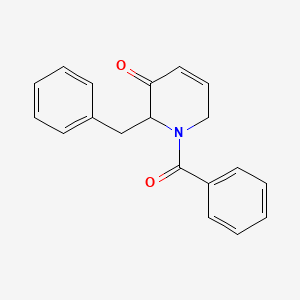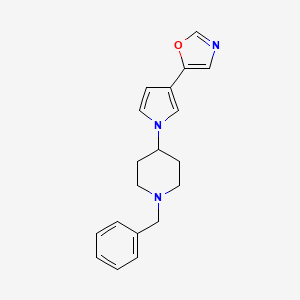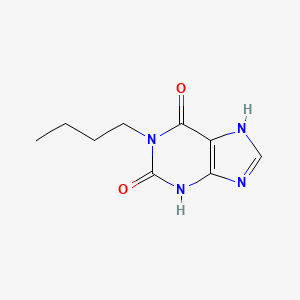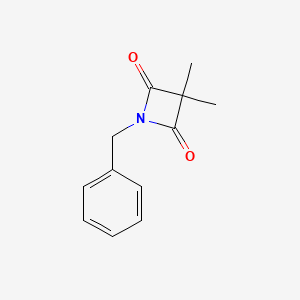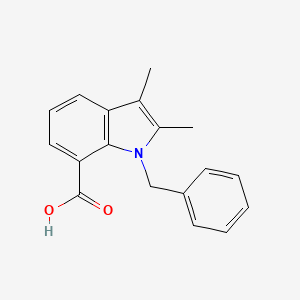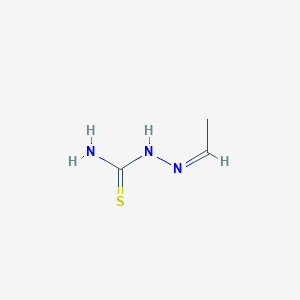
4-Amino-1-Beta-D-Glucopyranosylpyrimidin-2(1h)-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-D-Glucopyranosyl cytosine is a nucleoside analog that consists of a cytosine base attached to a glucopyranose sugar. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biotechnology. The unique structure of 1-D-glucopyranosyl cytosine allows it to interact with biological molecules in ways that can be harnessed for therapeutic and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-D-Glucopyranosyl cytosine can be synthesized through chemo-enzymatic methods. One common approach involves the use of glycosyltransferases, which catalyze the transfer of a glucopyranosyl group to a cytosine base. This method is advantageous due to its specificity and efficiency .
Industrial Production Methods: Industrial production of 1-D-glucopyranosyl cytosine typically involves large-scale enzymatic synthesis. Enzymes such as cyclodextrin glycosyltransferase and sucrose phosphorylase are employed to facilitate the glycosylation process. These enzymes are chosen for their ability to produce high yields of the desired product under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-D-Glucopyranosyl cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where the glucopyranosyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of 1-D-glucopyranosyl cytosine, as well as various substituted analogs that retain the core structure of the compound .
Scientific Research Applications
1-D-Glucopyranosyl cytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1-D-glucopyranosyl cytosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, disrupting their normal function and leading to therapeutic effects .
Similar Compounds:
- 2-O-α-D-glucopyranosyl-L-ascorbic acid
- 2-O-α-D-glucosyl glycerol
- Arbutin
- α-Glucosyl hesperidin
Comparison: 1-D-Glucopyranosyl cytosine is unique in its ability to be incorporated into nucleic acids, unlike other glucopyranosyl compounds that primarily serve as antioxidants or moisturizers. This unique property makes it particularly valuable in medicinal chemistry for the development of antiviral and anticancer therapies .
properties
Molecular Formula |
C10H15N3O6 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O6/c11-5-1-2-13(10(18)12-5)9-8(17)7(16)6(15)4(3-14)19-9/h1-2,4,6-9,14-17H,3H2,(H2,11,12,18)/t4-,6-,7+,8-,9-/m1/s1 |
InChI Key |
YYUQXKHCNLFJNF-DDIGBBAMSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-Dichlorophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840272.png)
